4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate
Description
This compound features a 9-azabicyclo[3.3.1]nonane core substituted with ethoxycarbonyl at position 7 and an amino group at position 3. The side chain includes a tert-butoxy group, a methyl branch, and a tert-butyl oxalate ester.
Properties
Molecular Formula |
C26H44N2O8 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-[3-[(7-ethoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-yl)amino]-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutan-2-yl] oxalate |
InChI |
InChI=1S/C26H44N2O8/c1-10-33-20(29)15-11-16-13-18(14-17(12-15)27-16)28-19(21(30)34-24(2,3)4)26(8,9)36-23(32)22(31)35-25(5,6)7/h15-19,27-28H,10-14H2,1-9H3 |
InChI Key |
ILFCLNTWWVONBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC(C1)N2)NC(C(=O)OC(C)(C)C)C(C)(C)OC(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate is a complex organic compound with significant potential for biological activity, particularly in medicinal chemistry. Its unique structural features, including a bicyclic framework and various functional groups, suggest possible interactions with biological systems.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 512.6 g/mol. It contains multiple functional groups, including a tert-butoxy group and an ethoxycarbonyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₂O₅ |
| Molecular Weight | 512.6 g/mol |
| Structural Features | Bicyclic amine, multiple functional groups |
Biological Activity Overview
Research indicates that compounds similar to 4-(tert-butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-ylt tert-butyl oxalate exhibit a range of biological activities, particularly in the field of antiprotozoal agents.
Antiprotozoal Activity
A study highlighted the antiprotozoal activities of azabicyclo[3.2.2]nonanes, which share structural similarities with our compound of interest. These derivatives demonstrated significant activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, with some exhibiting IC50 values in the submicromolar range (e.g., IC50 = 0.180 µM for P.f.) .
Case Study 1: Antimalarial Activity
A series of azabicyclo derivatives were synthesized and tested for their antimalarial properties. The most active compounds showed IC50 values as low as 0.487 µM against sensitive strains of P.f. This suggests that structural modifications similar to those found in 4-(tert-butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-ylt tert-butyl oxalate could enhance efficacy .
Case Study 2: Selectivity and Cytotoxicity
While examining the selectivity of azabicyclo derivatives, it was noted that some compounds had moderate selectivity indices (SI ≤ 18.7). This indicates a need for further optimization to reduce cytotoxicity while maintaining potent biological activity .
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, revealing that modifications to the bicyclic structure can significantly impact biological activity:
- Synthesis Techniques : Multi-step organic synthesis methods were used to create derivatives with enhanced biological profiles.
- Biological Assays : In vitro assays demonstrated varying degrees of activity against protozoan parasites.
- Structure-Activity Relationship (SAR) : Understanding how different substituents affect activity is crucial for developing more effective therapeutic agents.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Core Variations: The target compound’s 9-azabicyclo[3.3.1]nonane core is shared among analogues, but substituent positions vary. For example, introduces a 3-oxa bridge, altering electronic properties . Unlike the target’s ethoxycarbonyl group, ’s benzyloxycarbonylamino group provides steric bulk and orthogonal protection for amines .
Ester Groups :
- The tert-butyl oxalate ester in the target compound is unique, offering dual ester functionality for stepwise hydrolysis. Analogues like use simpler methyl/tert-butyl esters for cost-effective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
